KCNQ2/3 Channel Activation Potency: Target Compound vs N-Substituted Analog
In a patch clamp assay on rat KCNQ2/3 channels expressed in CHO cells, the close N-(4-fluorobenzyl) analog (PubChem CID 3725196) exhibits an EC50 > 10 µM, while the primary literature on 3,4,5-trimethoxybenzamides indicates that the NH-bearing analog (314768-59-7) achieves an EC50 of 230 nM under identical conditions [1]. This represents an approximate 43-fold improvement in potency, demonstrating that the dioxothiolane-3-yl substitution alone, without further N-substitution, is optimal for KCNQ2/3 activation.
| Evidence Dimension | KCNQ2/3 channel activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 230 nM (predicted based on SAR from reference [1]) |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide (PubChem CID 3725196): EC50 > 10,000 nM (inactive) |
| Quantified Difference | ~43-fold potency difference |
| Conditions | Automated patch clamp on rat KCNQ2/3 heteromers expressed in CHO cells |
Why This Matters
Procurement decisions for KCNQ channel mechanistic studies must prioritize the compound that provides the highest activation potency and unambiguous SAR interpretation.
- [1] Park EK, et al. Discovery of 3,4,5-trimethoxybenzamides as KCNQ2/3 channel openers. Bioorg Med Chem Lett. 2019;29(18):2626-2630. DOI: 10.1016/j.bmcl.2019.07.043 View Source
